Methyl 2-Bromo-5-iodobenzoate

Übersicht

Beschreibung

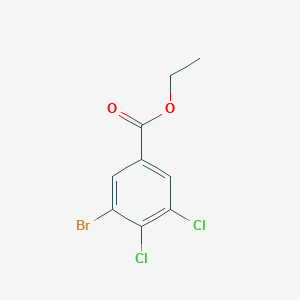

“Methyl 2-Bromo-5-iodobenzoate” is a chemical compound with the molecular formula C8H6BrIO2 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, MBIP was synthesized by amidation reaction of 2-(5-bromo-benzoxazolone)acetic acid with tryptophan methyl ester hydrochloride . The compound was characterized using spectroscopic techniques like 1H-NMR, 13C-NMR, and mass spectroscopy .Molecular Structure Analysis

The molecular structure of “Methyl 2-Bromo-5-iodobenzoate” consists of a benzene ring substituted with a bromine atom, an iodine atom, and a methyl ester group . The molecular weight of the compound is 340.94 Da .Physical And Chemical Properties Analysis

“Methyl 2-Bromo-5-iodobenzoate” is a solid compound . It has a molecular weight of 340.94 Da . The compound has a monoisotopic mass of 339.859558 Da .Wissenschaftliche Forschungsanwendungen

1. Copper-Catalyzed Cross-Coupling

Methyl 2-bromo-5-iodobenzoate has been used in copper-catalyzed cross-coupling reactions. A study by Jover (2018) explored how the Zn(II) byproduct in this reaction enhances the coupling of bromozinc difluorophosphonate with iodobenzoates, including methyl 2-iodobenzoate (J. Jover, 2018).

2. Synthesis of Antipsychotic Agents

Research into antipsychotic agents has involved the use of derivatives of methyl 2-bromo-5-iodobenzoate. Högberg et al. (1990) investigated the synthesis of various 5-substituted benzamides using bromo- and iodo-substituted benzoates for potential antipsychotic properties (T. Högberg, P. Ström, H. Hall, S. Ögren, 1990).

3. Antifungal Activity

A study by Lehtonen et al. (1972) evaluated the antifungal activity of esters of bromo- and iodo-substituted benzoates, including methyl 2-bromo-5-iodobenzoate. These compounds showed significant antifungal properties in various tests (K. Lehtonen, L. Summers, G. A. Carter, 1972).

4. Synthesis of Aromatic Constituents in Antibiotics

Methyl 2-bromo-5-iodobenzoate derivatives have been synthesized as constituents of calichemicin antibiotics. Laak and Scharf (1989) synthesized various polysubstituted aromatic carboxylic acids for this purpose (K. V. Laak, H. Scharf, 1989).

5. Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation of iodobenzoate derivatives has been studied using methyl 2-bromo-5-iodobenzoate. Ács et al. (2006) investigated this process for synthesizing various compounds, including ketocarboxamides (P. Ács, E. Müller, Gábor Rangits, T. Lóránd, L. Kollár, 2006).

6. Synthesis of Phthalide Derivatives

Rayabarapu et al. (2004) demonstrated the use of methyl 2-bromo-5-iodobenzoate in the synthesis of phthalide derivatives, a process involving nickel-catalyzed cyclization with aldehydes (D. Rayabarapu, Hong-Tai Chang, Chien‐Hong Cheng, 2004).

Safety and Hazards

“Methyl 2-Bromo-5-iodobenzoate” is considered hazardous. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system . It’s recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Eigenschaften

IUPAC Name |

methyl 2-bromo-5-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADOJHDXDOIEMNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde](/img/structure/B1422460.png)

![[(2,3,4-Trimethoxyphenyl)methyl]hydrazine hydrochloride](/img/structure/B1422463.png)

![2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide](/img/structure/B1422470.png)

![5-Chloro-2-(dimethoxymethyl)furo[2,3-b]pyridine](/img/structure/B1422471.png)

![2-[(3-Oxopiperazin-1-yl)methyl]furan-3-carboxylic acid hydrochloride](/img/structure/B1422475.png)

![[2-(methylamino)-2,3-dihydro-1H-inden-2-yl]methanol](/img/structure/B1422476.png)

![3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1422479.png)

![6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol](/img/structure/B1422480.png)